tert-Butyl ((5-bromo-2-methoxypyridin-3-yl)methyl)carbamate
Description
Chemical Structure and Key Features
tert-Butyl ((5-bromo-2-methoxypyridin-3-yl)methyl)carbamate (CAS: 1138443-96-5) is a pyridine derivative featuring a bromo substituent at position 5, a methoxy group at position 2, and a tert-butyl carbamate moiety linked via a methyl group at position 3 of the pyridine ring. Its molecular formula is C₁₂H₁₇BrN₂O₃, with a molecular weight of 317.18 g/mol . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, leveraging its bromo and methoxy groups for further functionalization via cross-coupling reactions.
Properties
IUPAC Name |
tert-butyl N-[(5-bromo-2-methoxypyridin-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(16)15-6-8-5-9(13)7-14-10(8)17-4/h5,7H,6H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJLVGVELDIIMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N=CC(=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl ((5-bromo-2-methoxypyridin-3-yl)methyl)carbamate involves several steps:
Bromination: The starting material, pyridine, undergoes bromination using hydrogen bromide to form 5-bromopyridine.
Methoxylation: The brominated pyridine is then subjected to a methoxylation reaction to introduce the methoxy group at the 2-position.
Carbamate Formation: Finally, the methoxylated bromopyridine reacts with tert-butyl isocyanate to form the desired this compound.
Chemical Reactions Analysis
tert-Butyl ((5-bromo-2-methoxypyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
tert-Butyl ((5-bromo-2-methoxypyridin-3-yl)methyl)carbamate serves as a versatile building block in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing therapeutics aimed at neurological disorders and cancer treatment.
Case Study: Neurological Disorders
Research indicates that derivatives of pyridine-containing carbamates can exhibit neuroprotective effects. For instance, compounds similar to this compound have been shown to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease pathology. In vitro studies demonstrated that such compounds could reduce amyloid-beta aggregation, potentially mitigating neurodegenerative processes .
2. Anticancer Activity
The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for anticancer therapy. Preliminary studies suggest that it may inhibit tumor growth by affecting the cellular mechanisms that regulate cancer cell survival .
Agrochemical Applications
1. Pesticide Development
The structural characteristics of this compound make it suitable for use in developing new agrochemicals, particularly pesticides. Its effectiveness against specific pests can be attributed to its ability to interfere with pest metabolic pathways.
Case Study: Efficacy Against Agricultural Pests
Field trials have shown that compounds with similar structures can effectively reduce pest populations while being less toxic to non-target organisms. This balance is crucial for sustainable agricultural practices .
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of functional groups necessary for its biological activity. The following table summarizes common synthetic routes:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 5-bromo-2-methoxypyridine + tert-butyl chloroformate | Formation of the carbamate |
| 2 | Base (e.g., triethylamine) | Neutralization and stabilization |
| 3 | Purification (e.g., chromatography) | Isolation of pure product |
This synthetic flexibility enables researchers to modify the compound for enhanced efficacy or reduced toxicity.
Mechanism of Action
The mechanism of action of tert-Butyl ((5-bromo-2-methoxypyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules . The carbamate group can undergo hydrolysis, releasing the active amine that interacts with biological targets .
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
The following table summarizes key structural analogues, focusing on substituent positions, functional groups, and physicochemical properties:
Reactivity and Functionalization Potential
- Bromo Group Reactivity : The bromo substituent at position 5 enables Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, critical for introducing aryl or heteroaryl groups. Compounds like tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate (similarity score 0.93) share this reactivity but differ in regioselectivity due to substituent positions .
- Methoxy Group Influence : The electron-donating methoxy group at position 2 in the reference compound directs electrophilic substitution to specific sites, contrasting with analogues lacking this group (e.g., tert-Butyl (5-bromo-6-methylpyridin-3-yl)carbamate ) .
- Steric and Electronic Effects : Positional isomers (e.g., methoxy at position 3 vs. 2) exhibit distinct electronic profiles, affecting solubility and reactivity. For example, tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate may show altered hydrogen-bonding capacity compared to the reference compound .
Physicochemical Properties and Stability
- Solubility: Compounds with polar groups (e.g., hydroxy in tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate) exhibit higher aqueous solubility compared to non-polar derivatives .
- Storage Conditions : Many analogues, including the reference compound, require storage at 2–8°C to prevent decomposition, indicating sensitivity to temperature .
Biological Activity
tert-Butyl ((5-bromo-2-methoxypyridin-3-yl)methyl)carbamate is an organic compound with significant interest in medicinal chemistry due to its structural features and potential biological activities. This compound, which contains a carbamate functional group and a brominated pyridine moiety, has been the subject of various studies aimed at understanding its pharmacological properties and mechanisms of action.
- Molecular Formula : C₁₂H₁₇BrN₂O₃
- Molecular Weight : 317.18 g/mol
- CAS Number : 334016-81-8
- Physical State : Solid
- Solubility : High gastrointestinal absorption and ability to cross the blood-brain barrier (BBB) suggest potential for central nervous system (CNS) activity .
The mechanism of action for this compound is primarily attributed to its interaction with specific biological targets, including:
- Enzyme Inhibition : The compound may inhibit certain enzymes by forming covalent bonds with their active sites, affecting various biological pathways.
- Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
Anticancer Properties
Research has shown that this compound possesses significant cytotoxic activity against multiple human cancer cell lines. For instance:
- In a study evaluating its effects on glioblastoma and neuroblastoma cell lines, the compound demonstrated low lethal concentration (LC50) values, indicating potent cytotoxicity compared to other known agents .
| Cell Line | LC50 (nM) | Notes |
|---|---|---|
| U87 (Glioblastoma) | 200 ± 60 | Highly sensitive |
| BE (Neuroblastoma) | 18.9 | Most sensitive among tested |
| Other Cell Lines | >300 | Less sensitive |
Enzyme Interaction
The compound has been identified as a substrate for cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which are involved in drug metabolism. This interaction can influence the pharmacokinetics of co-administered drugs, necessitating further investigation into potential drug-drug interactions .
Study on Cytotoxicity
In a comparative study involving several compounds, this compound was evaluated alongside established chemotherapeutics. The results indicated that this compound could inhibit cell growth at concentrations significantly lower than those required for standard treatments:
-
Experimental Design :
- Various cancer cell lines were treated with increasing concentrations of the compound.
- Cell viability was assessed using MTT assays.
-
Findings :
- The compound exhibited growth inhibition at concentrations below 100 nM in several tested lines.
- Notably, it induced G2/M cell cycle arrest, a mechanism often associated with antitumor activity.
Biodistribution Studies
Biodistribution studies conducted in mice showed that the compound effectively penetrated the CNS, highlighting its potential utility for treating brain tumors or metastases:
-
Methodology :
- Mice were administered the compound orally.
- Tissue samples were collected at various time points to measure radioactivity levels.
-
Results :
- Significant uptake was observed in brain tissues compared to peripheral organs, supporting its CNS activity profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
